molecular formula C8H11ClN4 B1317277 4-Chloro-6-(piperazin-1-yl)pyrimidine CAS No. 373356-50-4

4-Chloro-6-(piperazin-1-yl)pyrimidine

Cat. No. B1317277
M. Wt: 198.65 g/mol
InChI Key: YUDWNXPKSXBXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(piperazin-1-yl)pyrimidine is an organic compound widely used in scientific experiments, research, and industry. It has the empirical formula C8H11ClN4 and a molecular weight of 198.65 g/mol .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, often involves a series of reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(piperazin-1-yl)pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(piperazin-1-yl)pyrimidine are complex and can be influenced by various factors . For example, in the synthesis of triazole-pyrimidine hybrids, propargyl bromide was added to a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), and the mixture was heated to reflux for 5 hours under an N2 atmosphere .


Physical And Chemical Properties Analysis

4-Chloro-6-(piperazin-1-yl)pyrimidine has a molecular weight of 198.65 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

1. Anti-tubercular Agents

  • Application Summary: 4-Chloro-6-(piperazin-1-yl)pyrimidine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary: Pyrimidine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
  • Methods of Application: The compounds were synthesized and their anticancer potential was evaluated through their ability to inhibit protein kinases .
  • Results: The compounds showed promising anticancer activity through selective inhibition of protein kinases .

3. Neuroprotection and Anti-inflammatory Activity

  • Application Summary: Triazole-pyrimidine hybrids, which include 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been studied for their neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
  • Methods of Application: The compounds were synthesized and their neuroprotective and anti-inflammatory activities were evaluated on human microglia and neuronal cell models .
  • Results: The results of these studies are not specified in the source .

4. Derivatization Reagent for Carboxyl Groups on Peptides

  • Application Summary: 4-Chloro-6-(piperazin-1-yl)pyrimidine is used as a derivatization reagent for the carboxyl groups on peptides .
  • Methods of Application: The compound is used during the spectrophotometric analysis of phosphopeptides .
  • Results: The specific results or outcomes obtained are not specified in the source .

5. Antifungal and Antibacterial Agents

  • Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antifungal and antibacterial drugs .
  • Methods of Application: The compounds are synthesized and their antifungal and antibacterial activities are evaluated .
  • Results: The specific results or outcomes obtained are not specified in the source .

6. Antidiabetic Drugs

  • Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antidiabetic drugs .
  • Methods of Application: The compounds are synthesized and their antidiabetic activities are evaluated .
  • Results: The specific results or outcomes obtained are not specified in the source .

7. Antiviral Agents

  • Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antiviral drugs .
  • Methods of Application: The compounds are synthesized and their antiviral activities are evaluated .
  • Results: The specific results or outcomes obtained are not specified in the source .

8. Antidepressant Drugs

  • Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as antidepressant drugs .
  • Methods of Application: The compounds are synthesized and their antidepressant activities are evaluated .
  • Results: The specific results or outcomes obtained are not specified in the source .

9. Anticoagulant Drugs

  • Application Summary: Piperazine derivatives, including 4-Chloro-6-(piperazin-1-yl)pyrimidine, have been found in biologically active compounds for a variety of disease states, such as anticoagulant drugs .
  • Methods of Application: The compounds are synthesized and their anticoagulant activities are evaluated .
  • Results: The specific results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety and hazards of 4-Chloro-6-(piperazin-1-yl)pyrimidine would depend on its specific use and handling procedures. Detailed safety information should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-chloro-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDWNXPKSXBXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582184
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(piperazin-1-yl)pyrimidine

CAS RN

373356-50-4
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(piperazin-1-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.3 g tert-butyl 1-piperazinecarboxylate and 11.2 mL DIPEA were added to 10 g 4, 6 dichloro pyrimidine in 1000 mL dichlormethane was stirred over the weekend at RT. The solvent was removed. The residue was dissolved in 200 mL dichlormethane and 200 mL trifluoro acetic acid was added. The reaction was stirred at RT. The solvent was removed. The residue was dissolved in methanol and passed through HCO3 containing resin. The solvent was removed and the residue was purified by chromatographie on silica (dcyclohexane: ethylacetate 0-40%) to yield 13.07 g of the desired product.
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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